molecular formula C12H13N B8692587 1-Benzylcyclobutane-1-carbonitrile

1-Benzylcyclobutane-1-carbonitrile

Cat. No.: B8692587
M. Wt: 171.24 g/mol
InChI Key: SCVICJUWBCZFDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzylcyclobutane-1-carbonitrile is a cyclobutane derivative featuring a benzyl substituent and a nitrile group at the 1-position. The cyclobutane ring introduces strain, which may influence reactivity, while the nitrile group offers opportunities for further functionalization (e.g., hydrolysis to carboxylic acids or participation in nucleophilic additions) .

Properties

Molecular Formula

C12H13N

Molecular Weight

171.24 g/mol

IUPAC Name

1-benzylcyclobutane-1-carbonitrile

InChI

InChI=1S/C12H13N/c13-10-12(7-4-8-12)9-11-5-2-1-3-6-11/h1-3,5-6H,4,7-9H2

InChI Key

SCVICJUWBCZFDM-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(CC2=CC=CC=C2)C#N

Origin of Product

United States

Preparation Methods

1-Benzylcyclobutane-1-carbonitrile can be synthesized through several methods. One common synthetic route involves the reaction of benzyl chloride with cyclobutanecarbonitrile in the presence of a base such as sodium hydride. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or column chromatography.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often use continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

1-Benzylcyclobutane-1-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines or other reduced products.

    Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens under appropriate conditions.

Common reagents and conditions used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Benzylcyclobutane-1-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.

    Biology: The compound can be used in the study of biological pathways and interactions, particularly in the context of its effects on cellular processes.

    Medicine: Research into potential pharmaceutical applications includes investigating its role as a precursor for drug development or as an active pharmaceutical ingredient.

    Industry: In industrial applications, this compound may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Benzylcyclobutane-1-carbonitrile involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular activity. The exact molecular targets and pathways depend on the specific context of its use, such as in drug development or biochemical research .

Comparison with Similar Compounds

Key Observations :

  • Electron-Donating Groups (EDGs) : The methylsulfanyl group in 1-(methylsulfanyl)cyclobutane-1-carbonitrile may increase nucleophilic reactivity at the nitrile site .

Physicochemical Properties

Compound Name Molecular Formula Molar Mass (g/mol) Density (g/cm³) Boiling Point (°C)
1-(Trifluoromethyl)cyclobutane-1-carbonitrile C₆H₆F₃N 149.11 1.24 (predicted) 144.9 (predicted)
This compound* C₁₂H₁₂N 167.23† - -
1-(Benzylamino)cyclobutane-1-carbonitrile C₁₂H₁₃N₂ 197.25 - -

*Predicted properties for this compound are estimated based on structural analogs.
†Calculated using atomic masses.

Key Observations :

  • The trifluoromethyl derivative has a lower molar mass and higher density due to fluorine’s electronegativity and atomic mass .
  • The benzylamino analog (C₁₂H₁₃N₂) has a higher molar mass, reflecting the addition of an amino group.

Reactivity and Stability

  • 1-(Trifluoromethyl)cyclobutane-1-carbonitrile : The strong EWG effect of CF₃ may stabilize the nitrile against hydrolysis but could enhance electrophilicity in nucleophilic substitutions .
  • This compound : The benzyl group’s steric bulk may reduce reaction rates at the nitrile, as seen in similar benzyl-substituted compounds .
  • 1-(Methylsulfanyl)cyclobutane-1-carbonitrile : The methylsulfanyl group’s EDG nature may promote nitrile participation in cycloaddition or alkylation reactions .

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